(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole
Description
Properties
IUPAC Name |
(3aR,5S,6aR)-2,2-dimethyl-5-[(2S)-oxiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-5(7-4-10-7)11-8(6)13-9/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVRECDMAIKJS-FKSUSPILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC(OC2O1)C3CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C[C@H](O[C@@H]2O1)[C@@H]3CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available precursorsKey steps often involve regioselective ring-opening reactions, intramolecular nucleophilic substitutions, and epoxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxirane ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction might produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to act as a precursor or building block in the synthesis of various pharmaceuticals. Its epoxide functional group is particularly valuable for:
- Antiviral Agents : Research indicates that compounds with similar structures can exhibit activity against viruses by modulating immune responses via Toll-like receptor (TLR) pathways. For instance, TLR7 agonists have shown promise in treating chronic hepatitis B .
- Anticancer Drugs : The dioxole moiety is known for its ability to interact with biological targets, making it a candidate for developing novel anticancer agents .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its ability to undergo various chemical transformations:
- Epoxidation Reactions : The presence of the oxirane group allows for selective reactions that can lead to the formation of more complex molecules.
- Synthesis of Chiral Compounds : The chiral centers in the molecule can be utilized to create enantiomerically pure substances essential in pharmaceuticals .
Material Science
Research into polymers and materials has identified (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole as a potential component in:
- Polymeric Materials : Its unique structure can enhance the mechanical properties of polymers when incorporated into polymer matrices.
- Coatings and Adhesives : The compound's reactive sites make it suitable for formulating advanced coatings and adhesives with improved performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with molecular targets through its functional groups. The oxirane ring, in particular, is highly reactive and can form covalent bonds with nucleophiles in biological systems, potentially disrupting normal cellular functions. This reactivity underlies its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Structural Variations :
- Epoxide vs. Dioxolane : The target compound’s (S)-oxirane group distinguishes it from analogs with dioxolane (e.g., ) or dibromovinyl (e.g., ) substituents. The epoxide enhances electrophilicity, enabling regioselective ring-opening reactions.
- Steric Effects : 2,2-Dimethyl substitution is conserved across analogs, providing steric protection to the dioxole ring and stabilizing the bicyclic structure .
Low yields (e.g., 13% for compound 18 ) highlight challenges in functionalizing the fused furodioxole core without compromising stereochemistry.
Epoxide-containing analogs may exhibit higher reactivity but lower stability compared to dioxolane or ester derivatives .
Applications: Glycomimetics: Compounds like are used in multicomponent reactions to mimic carbohydrate interactions. Drug Discovery: Isoquinolinone derivatives (e.g., ) explore sp³/sp² hybrid scaffolds for kinase inhibitors or antiviral agents.
Research Findings and Implications
- Stereochemical Control : The (3aR,5S,6aR) configuration is critical for maintaining reactivity and selectivity. X-ray crystallography in confirms that stereochemical inversions (e.g., azido substitutions) alter reactivity profiles.
- Sustainability : Isosorbide-derived compounds (e.g., ) emphasize green chemistry trends, whereas silyl-protected intermediates (e.g., ) prioritize synthetic precision over sustainability.
- Biological Relevance : While the target compound’s bioactivity is unreported, analogs with ester or heterocyclic substituents (e.g., ) show promise in medicinal chemistry.
Biological Activity
The compound (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole , also known by its CAS number 20720-51-8, has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 186.21 g/mol. The structure features a tetrahydrofurodioxole core with an epoxide group, contributing to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 20720-51-8 |
| Boiling Point | Not available |
Research indicates that compounds similar to (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole exhibit various biological activities through different mechanisms:
- Toll-like Receptor (TLR) Agonism : Some studies suggest that derivatives of this compound may act as agonists for TLRs, which play a crucial role in the innate immune response. Activation of TLRs can lead to the induction of pro-inflammatory cytokines and chemokines, enhancing immune responses against pathogens .
- Antimicrobial Activity : Preliminary investigations have shown that compounds with similar structures possess antimicrobial properties. The presence of an epoxide group may contribute to this activity by interacting with microbial cell membranes or essential proteins .
- Cytotoxic Effects : Certain studies have reported cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or disruption of cellular signaling pathways critical for cancer cell survival .
Case Studies
- Study on TLR Activation : A phase Ib clinical trial assessed the safety and efficacy of a related compound in patients with chronic hepatitis B. Results indicated dose-dependent increases in interferon-stimulated gene (ISG) expression, suggesting potential therapeutic applications in viral infections .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. Findings revealed that these compounds induced apoptosis through mitochondrial pathways, indicating their potential as anticancer agents .
Table 2: Summary of Biological Activities
Q & A
How can stereochemical control be achieved during the synthesis of this compound?
Level: Advanced
Methodological Answer:
Stereochemical control is critical due to the compound’s multiple chiral centers. A validated approach involves using chiral auxiliaries or enantioselective catalysts. For example, in related tetrahydrofuran derivatives, asymmetric epoxidation or diastereoselective ring-opening reactions are employed. Flash column chromatography (silica gel) is effective for separating diastereomers, achieving ratios up to 8:1, as demonstrated in GP4 protocols . Key parameters include:
- Temperature control during epoxide formation.
- Solvent polarity adjustments to influence reaction kinetics.
- Use of chiral HPLC for purity validation post-synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
